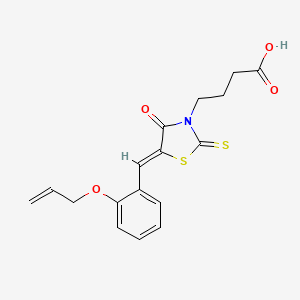

(Z)-4-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Beschreibung

(Z)-4-(5-(2-(Allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a rhodanine-based derivative characterized by a 4-oxo-2-thioxothiazolidin-3-yl core substituted with a 2-(allyloxy)benzylidene group at the C5 position and a butanoic acid chain at the N3 position. The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, which often enhances interactions with biological targets .

The allyloxy substituent at the 2-position of the benzylidene ring introduces steric bulk and electron-donating effects, which may influence solubility, metabolic stability, and target binding.

Eigenschaften

IUPAC Name |

4-[(5Z)-4-oxo-5-[(2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S2/c1-2-10-22-13-7-4-3-6-12(13)11-14-16(21)18(17(23)24-14)9-5-8-15(19)20/h2-4,6-7,11H,1,5,8-10H2,(H,19,20)/b14-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAVCYQYLMNDPF-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-4-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a compound of significant interest due to its diverse biological activities. It belongs to the thioxothiazolidin class of compounds, which are known for their various pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure features a thioxothiazolidin core, which is crucial for its biological activity. The presence of the allyloxy and benzylidene substituents enhances its reactivity and interaction with biological targets.

- Chemical Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 342.41 g/mol

The biological activity of (Z)-4-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is primarily attributed to its ability to interact with various molecular targets within cells:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .

- Antimicrobial Properties : Research indicates that derivatives of thioxothiazolidin compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

- Antitumor Activity : The compound has demonstrated potential as an antitumor agent by inducing apoptosis in cancer cells. Studies suggest that it may modulate signaling pathways associated with cell survival and proliferation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (Z)-4-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid:

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against eight bacterial strains, revealing that it exhibited superior antibacterial activity compared to conventional antibiotics like ampicillin. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard treatments, indicating its potential as a novel antimicrobial agent .

- Neuroprotective Effects : In vitro studies demonstrated that (Z)-4-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid could enhance neuronal survival in models of oxidative stress, suggesting a protective role against neurodegenerative diseases .

- Antitumor Mechanism : Research on cancer cell lines showed that the compound could activate apoptotic pathways while inhibiting cell proliferation through modulation of specific signaling cascades, highlighting its potential for cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Physical Properties of Selected Analogs

Research Findings and Implications

- Structure-Activity Relationship (SAR) : Bulky, electron-rich substituents (e.g., allyloxy, methoxy) improve target engagement but may reduce solubility. Shorter acid chains (e.g., acetic acid) enhance crystallinity but limit bioavailability .

- Metabolic Stability : Allyloxy groups may undergo oxidation, necessitating prodrug strategies or formulation adjustments .

- Therapeutic Potential: The target compound’s hybrid structure positions it as a candidate for dual-action agents (e.g., microtubule stabilization and redox modulation).

Future studies should prioritize synthesizing and testing the target compound against cancer and microbial models, leveraging insights from its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.